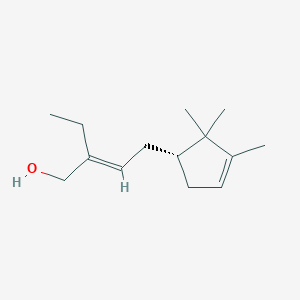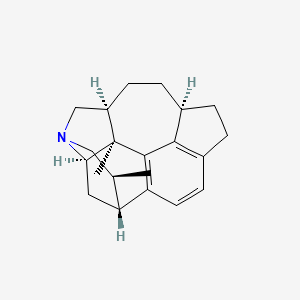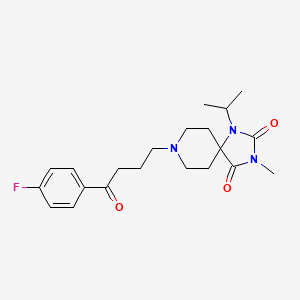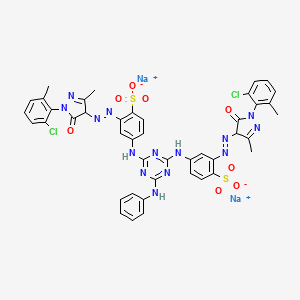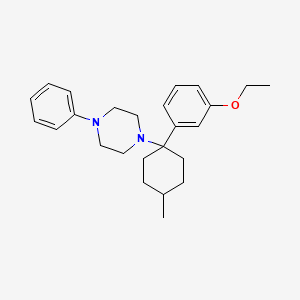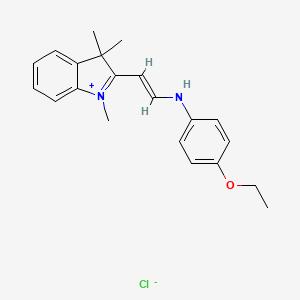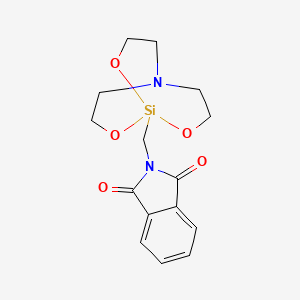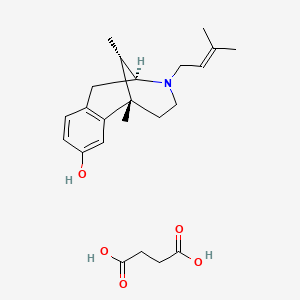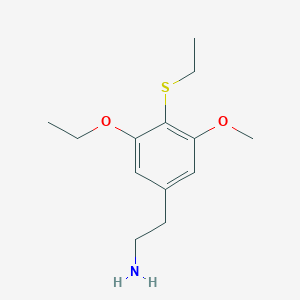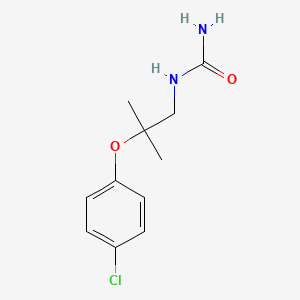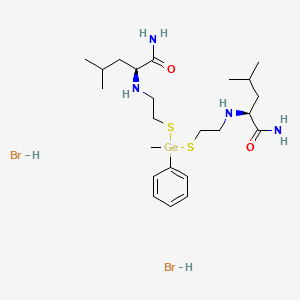
N,N'-((Methylphenylgermanylene)bis(thio-2,1-ethanediyl))bisleucinamide dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide is a complex organogermanium compound It is characterized by the presence of leucinamide groups linked through a germanium center, which is further connected by thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide typically involves multiple steps:
Formation of the Germanium Center: The initial step involves the preparation of a methylphenylgermanium precursor. This can be achieved through the reaction of methylphenylgermanium trichloride with suitable reagents.
Thioether Linkage Formation: The next step involves the introduction of thioether linkages. This can be done by reacting the germanium precursor with thiol-containing compounds under controlled conditions.
Attachment of Leucinamide Groups: The final step involves the attachment of leucinamide groups to the germanium center. This can be achieved through peptide coupling reactions using leucinamide and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkages in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The germanium center can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The leucinamide groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced germanium species
Substitution: Substituted leucinamide derivatives
Aplicaciones Científicas De Investigación
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide involves its interaction with molecular targets through its leucinamide and thioether groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can be compared with other similar compounds such as:
Leucinamide derivatives: These compounds share the leucinamide moiety but differ in their central metal or linkage groups.
Organogermanium compounds: These compounds share the germanium center but differ in their organic substituents.
The uniqueness of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide lies in its combination of leucinamide groups and thioether linkages around a germanium center, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
120627-02-3 |
|---|---|
Fórmula molecular |
C23H44Br2GeN4O2S2 |
Peso molecular |
705.2 g/mol |
Nombre IUPAC |
(2S)-2-[2-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]ethylsulfanyl-methyl-phenylgermyl]sulfanylethylamino]-4-methylpentanamide;dihydrobromide |
InChI |
InChI=1S/C23H42GeN4O2S2.2BrH/c1-17(2)15-20(22(25)29)27-11-13-31-24(5,19-9-7-6-8-10-19)32-14-12-28-21(23(26)30)16-18(3)4;;/h6-10,17-18,20-21,27-28H,11-16H2,1-5H3,(H2,25,29)(H2,26,30);2*1H/t20-,21-;;/m0../s1 |
Clave InChI |
RCHSECFDRQQWNS-HRIAXCGHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCN[C@@H](CC(C)C)C(=O)N.Br.Br |
SMILES canónico |
CC(C)CC(C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCNC(CC(C)C)C(=O)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


